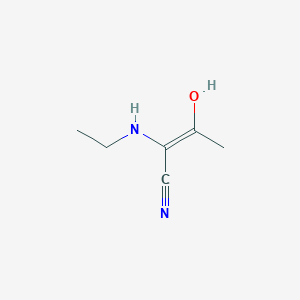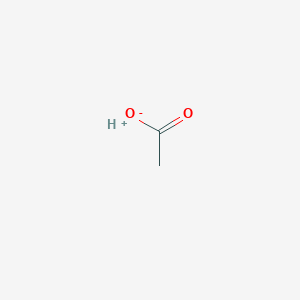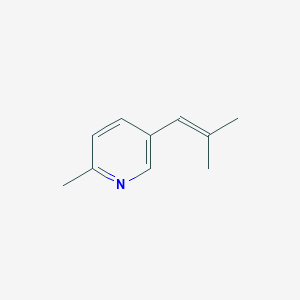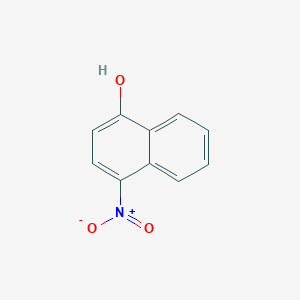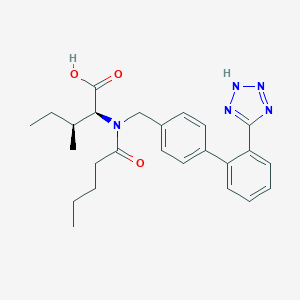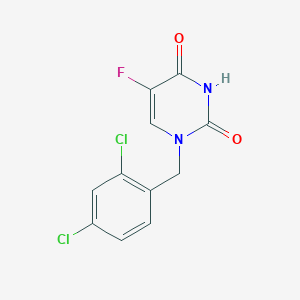
1-(2,4-Dichlorobenzyl)-5-fluorouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorobenzyl)-5-fluorouracil (DCBFU) is a chemical compound that belongs to the family of 5-fluorouracil (5-FU) derivatives. It has been synthesized by modifying the structure of 5-FU to improve its pharmacological properties. DCBFU has been extensively studied for its potential use in cancer treatment due to its unique mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorobenzyl)-5-fluorouracil involves the inhibition of thymidylate synthase (TS), an enzyme that is involved in DNA synthesis. 1-(2,4-Dichlorobenzyl)-5-fluorouracil is converted to its active form, 5-fluorouridine monophosphate (FUMP), which inhibits TS by binding to its active site. This results in the depletion of thymidine triphosphate (TTP), a building block of DNA, and ultimately leads to DNA damage and cell death.
Biochemische Und Physiologische Effekte
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been shown to have a synergistic effect when combined with other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dichlorobenzyl)-5-fluorouracil has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, 1-(2,4-Dichlorobenzyl)-5-fluorouracil has some limitations for lab experiments. It is not very soluble in aqueous solutions, which can make it difficult to work with. 1-(2,4-Dichlorobenzyl)-5-fluorouracil also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Dichlorobenzyl)-5-fluorouracil. One area of interest is the development of new formulations of 1-(2,4-Dichlorobenzyl)-5-fluorouracil that improve its solubility and bioavailability. Another area of interest is the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in combination with other chemotherapeutic agents to enhance its effectiveness. Additionally, the use of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in targeted drug delivery systems is an area of active research. Finally, the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in other disease models, such as viral infections and autoimmune diseases, is an area of potential future research.
Synthesemethoden
1-(2,4-Dichlorobenzyl)-5-fluorouracil can be synthesized by reacting 5-FU with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The chemical structure of 1-(2,4-Dichlorobenzyl)-5-fluorouracil is shown below:
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, colon, lung, and prostate cancer cells. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been tested in animal models of cancer and has shown promising results in reducing tumor growth.
Eigenschaften
CAS-Nummer |
125111-05-9 |
|---|---|
Produktname |
1-(2,4-Dichlorobenzyl)-5-fluorouracil |
Molekularformel |
C11H7Cl2FN2O2 |
Molekulargewicht |
289.09 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |
InChI-Schlüssel |
MHPNFFUAVWCYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



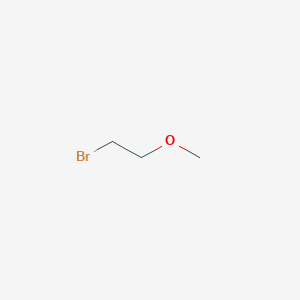
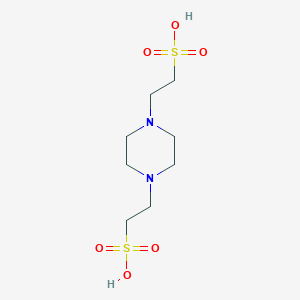
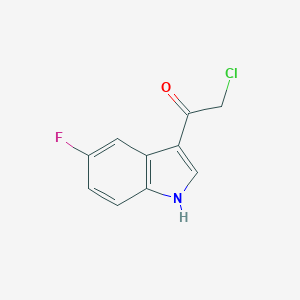

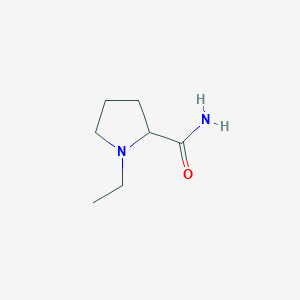



![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
